

Application Notes and Protocols: Named Reactions Involving Fluorinated Indazole Carboxylic Acids

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Compound of Interest

Compound Name: *4-Fluoro-1H-indazole-5-carboxylic acid*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated indazole carboxylic acids are a class of privileged scaffolds in modern medicinal chemistry. The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.^{[1][2]} The indazole core is a key pharmacophore found in numerous therapeutic agents, while the carboxylic acid group provides a versatile handle for further chemical modification or for acting as a crucial binding motif itself.

Named reactions provide a robust and well-understood toolkit for the strategic synthesis and functionalization of these valuable building blocks. This document outlines detailed protocols and applications for key named reactions that enable the conversion of fluorinated indazole carboxylic acids into diverse derivatives, such as amines and bi-aryl systems, which are essential for drug discovery programs.

Curtius Rearrangement: Access to Fluorinated Indazole Amines

The Curtius rearrangement is a powerful method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.^{[3][4]} The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate that can be subsequently trapped by a nucleophile.^{[5][6]} When trapped with water or acid, the isocyanate yields the corresponding amine. This reaction is particularly useful for synthesizing aminoindazoles, which are common components of bioactive molecules.

Reaction Scheme:

Where Ar = Fluorinated Indazole Moiety

Data Summary

The following table summarizes representative data for the Curtius rearrangement performed on various fluorinated indazole carboxylic acids. The common procedure involves the in-situ formation of the acyl azide using diphenylphosphoryl azide (DPPA), followed by rearrangement in the presence of tert-butanol to form a Boc-protected amine, which is subsequently deprotected.

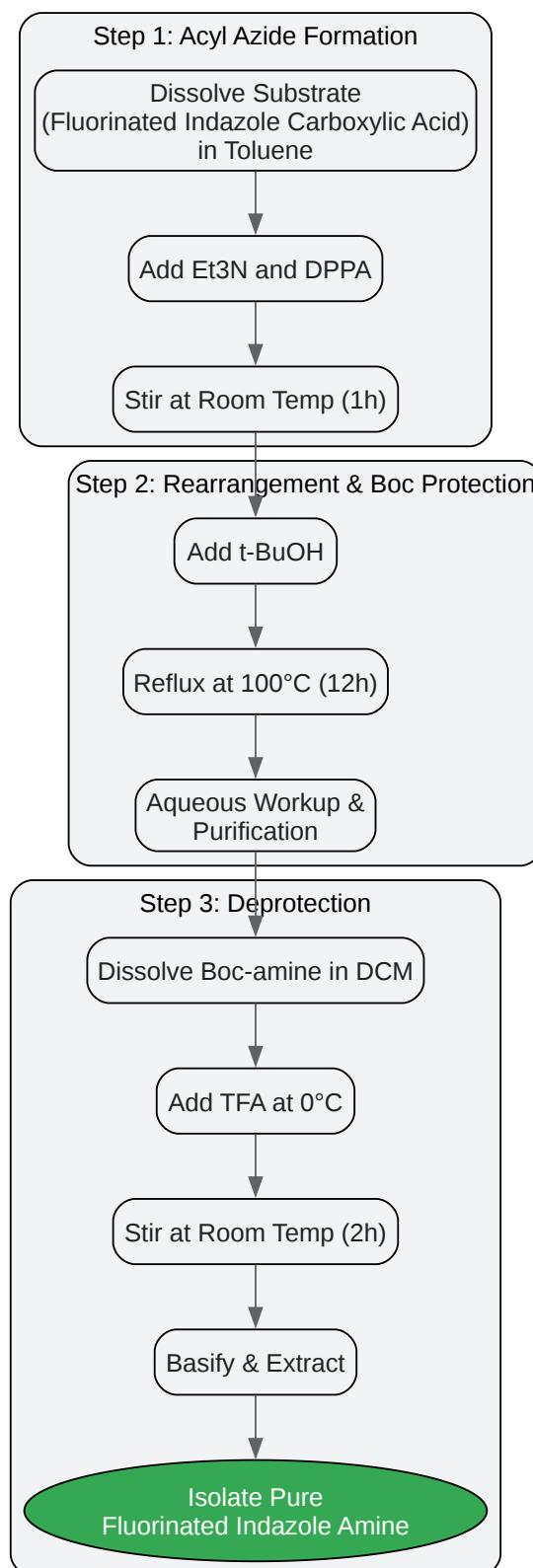
Entry	Substrate	Reagents	Solvent	Temp (°C)	Time (h)	Yield (%)
1	5-Fluoro-1H-indazole-3-carboxylic acid	1. DPPA, Et ₃ N2. t-BuOH3. TFA/DCM	Toluene	100	12	85
2	6-Fluoro-1H-indazole-3-carboxylic acid	1. DPPA, Et ₃ N2. t-BuOH3. TFA/DCM	Toluene	100	12	88
3	4,6-Difluoro-1H-indazole-3-carboxylic acid	1. DPPA, Et ₃ N2. t-BuOH3. TFA/DCM	Toluene	100	16	82
4	5-Fluoro-1-methyl-indazole-3-carboxylic acid	1. DPPA, Et ₃ N2. t-BuOH3. TFA/DCM	Dioxane	100	12	90

Detailed Experimental Protocol: Synthesis of 5-Fluoro-1H-indazol-3-amine

- Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoro-1H-indazole-3-carboxylic acid (1.80 g, 10.0 mmol).
- Reagent Addition: Suspend the starting material in anhydrous toluene (40 mL). Add triethylamine (Et₃N) (2.1 mL, 15.0 mmol) followed by diphenylphosphoryl azide (DPPA) (2.6 mL, 12.0 mmol).
- Acyl Azide Formation: Stir the mixture at room temperature for 1 hour.

- **Rearrangement and Trapping:** Add tert-butanol (t-BuOH) (9.6 mL, 100 mmol) to the mixture. Heat the reaction to 100 °C and maintain under reflux for 12 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
- **Work-up (Boc-Amine):** Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude Boc-protected amine. Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
- **Deprotection:** Dissolve the purified Boc-protected amine in dichloromethane (DCM) (20 mL). Add trifluoroacetic acid (TFA) (10 mL) dropwise at 0 °C. Stir the solution at room temperature for 2 hours.
- **Final Isolation:** Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in water (50 mL) and basify to pH > 10 with 2M NaOH. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford pure 5-fluoro-1H-indazol-3-amine.

Visualization: Curtius Rearrangement Workflow

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Caption: Experimental workflow for the synthesis of fluorinated indazole amines via Curtius rearrangement.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.^{[7][8]} It is one of the most reliable methods for constructing carbon-carbon bonds. For this application, a halo-substituted fluorinated indazole carboxylic acid (or its ester derivative) is coupled with a boronic acid or ester to generate bi-aryl or heteroaryl-aryl structures, which are prevalent in kinase inhibitors.

Reaction Scheme:

Where Ar(X) = Halo-Fluorinated Indazole Moiety, R = spacer (optional), R' = Aryl or Heteroaryl

Data Summary

The following table presents representative data for the Suzuki coupling of methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate with various boronic acids. The carboxylic acid is often protected as a methyl ester to prevent side reactions.

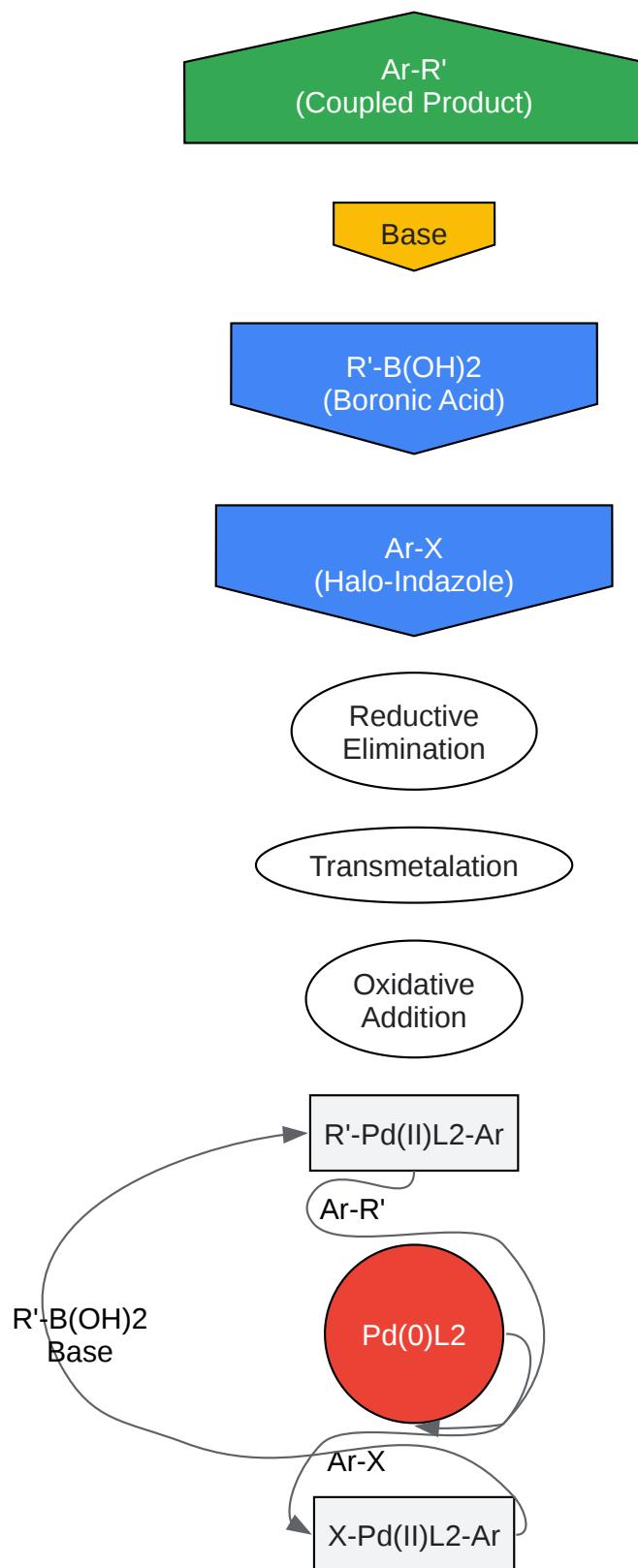
Entry	Boronic Acid	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Yield (%)
1	Phenylboronic acid	Pd(dppf) Cl ₂ (3)	-	K ₂ CO ₃	DME/H ₂ O	85	92
2	4-Methoxyphenylboronic acid	Pd(dppf) Cl ₂ (3)	-	K ₂ CO ₃	DME/H ₂ O	85	95
3	Pyridine-3-boronic acid	Pd(PPh ₃) ₄ (5)	-	Na ₂ CO ₃	Toluene/EtOH/H ₂ O	100	81
4	Thiophene-2-boronic acid	Pd(dppf) Cl ₂ (3)	-	K ₂ CO ₃	DME/H ₂ O	85	89

Detailed Experimental Protocol: Synthesis of Methyl 6-fluoro-5-phenyl-1H-indazole-3-carboxylate

- Reaction Setup: In an oven-dried Schlenk tube, combine methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate (274 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol).
- Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (22 mg, 0.03 mmol).
- Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add a degassed mixture of 1,2-dimethoxyethane (DME) (8 mL) and water (2 mL).
- Reaction: Heat the mixture to 85 °C and stir for 12 hours. Monitor the reaction by LC-MS.
- Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite. Wash the filtrate with water (25 mL) and brine (25 mL).

- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the desired coupled product.

Visualization: Suzuki Coupling Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.^{[9][10]} This reaction is exceptionally versatile, allowing for the coupling of aryl halides with a wide range of primary and secondary amines.^[11] It is an indispensable tool for synthesizing N-aryl indazoles, a motif present in many pharmacologically active compounds.

Reaction Scheme:

Where Ar(X) = Halo-Fluorinated Indazole Moiety

Data Summary

The table below shows data for the Buchwald-Hartwig amination of methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate. The reaction generally requires a specialized phosphine ligand to facilitate the catalytic cycle.

Entry	Amine	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Yield (%)
1	Morpholine	Pd2(dba) 3 (2)	XPhos (5)	NaOtBu	Toluene	110	91
2	Aniline	Pd2(dba) 3 (2)	RuPhos (5)	K3PO4	Dioxane	100	86
3	Benzylamine	Pd(OAc) 2 (2)	BINAP (4)	Cs2CO3	Toluene	110	88
4	Piperidine	Pd2(dba) 3 (2)	XPhos (5)	NaOtBu	Toluene	110	94

Detailed Experimental Protocol: Synthesis of Methyl 6-fluoro-5-(morpholin-4-yl)-1H-indazole-3-carboxylate

- Reaction Setup: To an oven-dried Schlenk tube, add methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate (274 mg, 1.0 mmol), sodium tert-butoxide (NaOtBu) (144 mg, 1.5 mmol), and

XPhos (24 mg, 0.05 mmol).

- Catalyst and Reagent Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (18 mg, 0.02 mmol). Evacuate and backfill the tube with argon three times.
- Solvent and Amine: Add anhydrous toluene (10 mL) followed by morpholine (105 μ L, 1.2 mmol) via syringe.
- Reaction: Seal the tube and heat the mixture to 110 °C for 16 hours.
- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through Celite. Wash the filtrate with water (25 mL) and brine (25 mL).
- Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure aminated product.

Visualization: Buchwald-Hartwig Logical Relationship

Caption: Key components and outcome of the Buchwald-Hartwig amination reaction.

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